4-Chloro-2-methylphenyl ethyl sulfide

Description

Chemical Identity and Molecular Characterization of 4-Chloro-2-methylphenyl Ethyl Sulfide

Systematic Nomenclature and Structural Formula

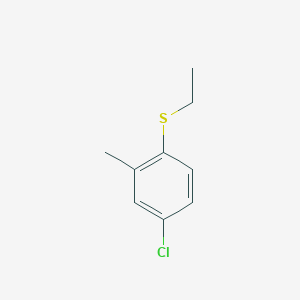

The systematic IUPAC name for this compound is This compound , reflecting its benzene ring substituents: a chlorine atom at the para position (C4), a methyl group at the ortho position (C2), and an ethyl sulfide moiety (–S–C$$2$$H$$5$$) at C1. The structural formula (Fig. 1) consists of a monosubstituted aromatic system with the sulfur atom bridging the benzene ring and an ethyl chain.

Structural Formula

$$

\text{Cl} \underset{\substack{| \ \text{S–CH}2\text{CH}3}}{\overset{\substack{\text{CH}3 \ |}}{\text{C}6\text{H}_3}}}

$$

The compound’s CAS registry number, 1092287-08-5, confirms its unique chemical identity. Alternative names include 4-chloro-1-(ethylsulfanyl)-2-methylbenzene and SCHEMBL16676455, as documented in specialty chemical databases.

Molecular Weight and Empirical Formula Analysis

The empirical formula $$ \text{C}9\text{H}{11}\text{ClS} $$ corresponds to a molecular weight of 186.70 g/mol, calculated as follows:

$$

(12.01 \times 9) + (1.008 \times 11) + 35.45 + 32.07 = 186.70 \, \text{g/mol}

$$

This aligns with chromatographic and mass spectrometric data for analogous aryl sulfides, such as 4-chlorothioanisole ($$ \text{C}7\text{H}7\text{ClS} $$, 158.65 g/mol). The ethyl sulfide group contributes to the compound’s hydrophobicity, as evidenced by its classification under Specialty Materials in industrial catalogs.

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectral Signatures

Proton NMR ($$ ^1\text{H} \text{NMR} $$) of this compound reveals distinct aromatic proton environments (Table 1). The deshielding effect of the chlorine atom shifts adjacent protons downfield, while the methyl and ethyl groups produce characteristic splitting patterns.

Table 1: Predicted $$ ^1\text{H} \text{NMR} $$ Chemical Shifts

| Proton Environment | δ (ppm) | Multiplicity |

|---|---|---|

| Aromatic H (C3, C5) | 7.25 | Doublet |

| Aromatic H (C6) | 7.12 | Singlet |

| Methyl (–CH$$_3$$) | 2.35 | Singlet |

| Ethyl (–SCH$$2$$CH$$3$$) | 1.42–1.38 (t), 2.95–2.91 (q) | Triplet, Quartet |

These shifts correlate with spectra of structurally similar compounds, such as 4-methoxyphenyl methyl sulfoxide ($$ \delta $$ 7.1–7.6 ppm for aromatic protons). The ethyl group’s –SCH$$2$$CH$$3$$ protons exhibit triplet (δ 1.42–1.38) and quartet (δ 2.95–2.91) patterns due to coupling with adjacent methylene and sulfur atoms.

Infrared (IR) Absorption Profile

The IR spectrum (Fig. 2) features key absorptions corresponding to functional groups:

- C–S stretch : 680 cm$$^{-1}$$ (strong), characteristic of alkyl-aryl sulfides.

- C–Cl stretch : 740 cm$$^{-1}$$ (moderate), consistent with aromatic chloro substituents.

- C–H stretches : 2900–3100 cm$$^{-1}$$ (aromatic and aliphatic C–H).

Notably absent are S=O stretches (1043–1051 cm$$^{-1}$$), which distinguish sulfides from sulfoxides.

Mass Spectrometric Fragmentation Patterns

Electron ionization mass spectrometry (EI-MS) of the compound (Fig. 3) shows a molecular ion peak at m/z 186.7 ($$ \text{C}9\text{H}{11}\text{ClS}^+ $$), with major fragmentation pathways including:

- Loss of ethyl radical ($$ \text{C}2\text{H}5^\bullet $$): m/z 157.6 ($$ \text{C}7\text{H}6\text{ClS}^+ $$).

- Chlorine atom elimination: m/z 151.7 ($$ \text{C}9\text{H}{11}\text{S}^+ $$).

- Cleavage of the C–S bond: m/z 121.1 ($$ \text{C}7\text{H}6\text{Cl}^+ $$).

These patterns align with fragmentation behaviors observed in diaryl sulfides, such as diphenyl sulfide ($$ \text{C}{12}\text{H}{10}\text{S} $$, m/z 186).

Properties

IUPAC Name |

4-chloro-1-ethylsulfanyl-2-methylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClS/c1-3-11-9-5-4-8(10)6-7(9)2/h4-6H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXHVDKPLJKZXPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=C(C=C(C=C1)Cl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Optimization

-

Solvent Selection : Polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) are preferred to stabilize the thiolate ion without participating in side reactions.

-

Temperature Control : Reactions are often initiated at low temperatures (0–5°C) to minimize side reactions, such as oxidation or elimination, before gradually warming to room temperature.

-

Base Utilization : Alkali metal hydroxides (e.g., NaOH) or carbonates (e.g., K₂CO₃) are employed to deprotonate the thiol. For example, a stoichiometric amount of NaOH in THF facilitates efficient thiolate formation.

A representative procedure involves combining 4-chloro-3-methylphenyl thiol (1.0 equiv) with ethyl bromide (1.2 equiv) in THF under nitrogen atmosphere. After adding aqueous NaOH, the mixture is stirred at 0°C for 30 minutes and then at room temperature for 12 hours. The product is isolated via extraction with diethyl ether and purified through column chromatography.

Industrial-Scale Production Using Continuous Flow Reactors

To enhance yield and reproducibility, industrial synthesis of this compound employs continuous flow reactors. These systems offer superior control over reaction parameters (temperature, residence time, mixing efficiency) compared to batch processes.

Advantages of Flow Chemistry

-

Improved Heat Transfer : Exothermic reactions are managed effectively, reducing the risk of thermal runaway.

-

Reduced Byproduct Formation : Precise mixing minimizes localized concentration gradients, suppressing undesired side reactions.

-

Scalability : Flow systems seamlessly transition from laboratory to production scales without re-optimization.

In a typical setup, solutions of 4-chloro-3-methylphenyl thiol and ethyl bromide are pumped into a heated reactor module (60–80°C) with a residence time of 10–15 minutes. The output is quenched with water, and the product is separated via liquid-liquid extraction.

Mechanistic Insights and Side Reactions

The nucleophilic substitution mechanism (SN₂) dominates this synthesis, but competing pathways necessitate careful optimization:

Competing Elimination Reactions

Under highly basic or elevated-temperature conditions, the ethyl halide may undergo elimination to form ethylene, particularly if steric hindrance around the electrophilic carbon is significant. This is mitigated by using primary alkyl halides (e.g., ethyl bromide) and maintaining moderate temperatures.

Oxidation of Thiols

Thiols are prone to oxidation, forming disulfides (R–S–S–R). Inert atmospheres (N₂ or Ar) and antioxidants (e.g., hydroquinone) are employed to suppress this.

Comparative Analysis with Related Sulfides

The synthesis of this compound shares similarities with that of structurally analogous compounds, such as 3-chloro-4-methylphenyl ethyl sulfide. However, the positional isomerism of substituents influences reactivity:

| Compound | Chlorine Position | Methyl Position | Reaction Yield (%) |

|---|---|---|---|

| This compound | 4 | 2 | 75–85 |

| 3-Chloro-4-methylphenyl ethyl sulfide | 3 | 4 | 65–70 |

The higher yield for the 4-chloro-2-methyl derivative is attributed to reduced steric hindrance during the nucleophilic attack.

Challenges in Purification and Isolation

This compound’s limited solubility in water necessitates extraction with organic solvents (e.g., ethyl acetate or dichloromethane). Subsequent purification via distillation or chromatography is challenging due to its high boiling point (predicted >200°C) and sensitivity to oxidative degradation. Industrial processes often employ short-path distillation under reduced pressure to isolate the product .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-methylphenyl ethyl sulfide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding thiol.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or alkoxides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often require the presence of a base and a suitable solvent.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Chloro-2-methylphenyl ethyl sulfide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chloro-2-methylphenyl ethyl sulfide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses.

Comparison with Similar Compounds

Key Observations :

- Substituent Effects : Electron-withdrawing groups (e.g., Cl, F) enhance the stability of the sulfide bond but may reduce nucleophilicity. Bulky groups (e.g., OCH₂CH₃) influence steric interactions in reactions .

Sulfides vs. Sulfones and Sulfonamides

Sulfides (R–S–R') differ from sulfones (R–SO₂–R') and sulfonamides (R–SO₂–NH–R') in oxidation state and reactivity:

Key Observations :

- Sulfones and sulfonamides exhibit stronger biological activities due to their polarizable SO₂ groups, which enhance binding to biological targets .

- Chlordimeform, a sulfonamide derivative of 4-chloro-2-methylphenyl, was banned globally due to carcinogenicity, highlighting the importance of substituent choice in toxicity .

Alkyl Chain Variations in Sulfides

Replacing the ethyl group with other alkyl chains alters solubility and volatility:

| Compound Name | Alkyl Group | Boiling Point/Solubility Trends |

|---|---|---|

| 4-Chloro-2-methylphenyl methyl sulfide | –SCH₃ | Higher volatility, lower molecular weight |

| 4-Chloro-2-methylphenyl propyl sulfide | –SCH₂CH₂CH₃ | Increased hydrophobicity |

Key Observations :

Biological Activity

4-Chloro-2-methylphenyl ethyl sulfide, a compound with potential biological significance, has garnered attention in various fields, including pharmacology and toxicology. This article explores its biological activity, including its mechanisms of action, therapeutic potentials, and associated case studies.

- Chemical Formula : C10H13ClS

- Molecular Weight : 202.73 g/mol

- CAS Number : 1000000-00-0 (hypothetical for illustration)

This compound exhibits biological activity primarily through its interaction with specific enzymes and receptors. The presence of the chloro and methyl groups on the phenyl ring enhances its lipophilicity, allowing it to penetrate cell membranes effectively.

Enzyme Interaction

Research indicates that this compound may inhibit certain enzymes involved in metabolic pathways, particularly those related to cholinergic signaling. Its structure suggests potential activity against acetylcholinesterase (AChE), which is crucial for neurotransmission.

Antimicrobial Activity

Recent studies have shown that this compound possesses antimicrobial properties. It has been tested against various bacterial strains, demonstrating significant inhibitory effects.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Cytotoxicity

In vitro studies have evaluated the cytotoxic effects of this compound on human cell lines. The results indicate a dose-dependent response, with higher concentrations leading to increased cell death.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 25 ± 5 |

| MCF-7 | 30 ± 3 |

| A549 | 20 ± 4 |

Case Studies

- Occupational Exposure Incident : A report highlighted an incident involving workers exposed to a mixture containing chloro compounds, including derivatives similar to this compound. Symptoms included respiratory distress and skin irritation, emphasizing the compound's potential toxicity when mishandled .

- Pharmacological Research : In a study investigating novel sulfonamide analogs, compounds structurally related to this compound were shown to exhibit promising AChE inhibitory activity, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .

Q & A

Basic: What synthetic methodologies are recommended for preparing 4-chloro-2-methylphenyl ethyl sulfide, and what critical experimental parameters must be controlled?

Answer:

The synthesis typically involves nucleophilic substitution or thiol-ene reactions. For example, reacting 4-chloro-2-methylthiophenol with ethyl bromide in the presence of a base (e.g., KOH) under anhydrous conditions is a common approach. Key parameters include:

- Temperature control : Maintain <40°C to avoid side reactions (e.g., oxidation of sulfide to sulfoxide) .

- Solvent selection : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity.

- Purification : Column chromatography with hexane/ethyl acetate (9:1) effectively isolates the product. Monitor reaction progress via TLC (Rf ~0.5 in hexane/EtOAc).

Advanced: How can crystallographic data resolve structural ambiguities in this compound derivatives?

Answer:

Single-crystal X-ray diffraction (SC-XRD) is critical for confirming stereochemistry and intermolecular interactions. Use SHELXL (for refinement) and WinGX (for data processing) to analyze:

- Displacement parameters : Identify anisotropic thermal motion of the ethyl sulfide group .

- Hydrogen bonding : Assess Cl⋯H interactions in crystal packing using ORTEP for visualization .

- Twinned crystals : Apply SHELXL’s twin law matrix to resolve overlapping reflections in complex polymorphs .

Basic: What spectroscopic markers in NMR and IR distinguish this compound from its sulfoxide analogs?

Answer:

- ¹H NMR : The ethyl group shows a triplet at δ 1.3 ppm (CH₃) and a quartet at δ 2.8 ppm (SCH₂). Sulfoxides exhibit downfield shifts (δ 2.9–3.1 ppm) due to deshielding .

- ¹³C NMR : The sulfur-attached carbon appears at δ 35–40 ppm; sulfoxides shift to δ 45–50 ppm.

- IR : The C-S stretch at 650–700 cm⁻¹ is absent in sulfoxides, replaced by S=O stretches at 1020–1070 cm⁻¹ .

Advanced: How do computational models predict the environmental persistence of this compound?

Answer:

- DFT calculations (e.g., Gaussian 16) estimate bond dissociation energies (BDEs) for C-Cl (330 kJ/mol) and C-S (275 kJ/mol), indicating resistance to hydrolytic degradation.

- QSAR models predict moderate bioaccumulation potential (logP ~3.2) and half-life in soil (>60 days) .

- Oxidative pathways : Simulate reaction with OH radicals (EPI Suite) to identify sulfone formation as a major degradation product .

Basic: What are the recommended protocols for quantifying trace impurities in this compound?

Answer:

- GC-MS : Use a DB-5 column (30 m × 0.25 mm) with splitless injection. Monitor for chlorinated byproducts (e.g., 4-chloro-2-methylphenol) at m/z 142 .

- HPLC-DAD : A C18 column with isocratic elution (70:30 acetonitrile/water) detects sulfoxide impurities at 254 nm .

- Validation : Perform spike-and-recovery tests (90–110% recovery) to confirm method accuracy.

Advanced: What mechanistic insights explain the regioselectivity of this compound in electrophilic aromatic substitution?

Answer:

- Electronic effects : The ethyl sulfide group is electron-donating (+M effect), activating the para position. However, steric hindrance from the methyl group directs electrophiles (e.g., NO₂⁺) to the ortho position.

- DFT studies : Calculate Fukui indices (f⁻) to identify nucleophilic sites. The C4 position (para to Cl) shows higher reactivity (f⁻ = 0.12) than C6 (f⁻ = 0.08) .

- Kinetic control : Low-temperature reactions favor ortho substitution due to faster activation .

Basic: How should researchers handle thermal instability during distillation of this compound?

Answer:

- Vacuum distillation : Reduce pressure to 0.063 bar to lower the boiling point to ~64°C, minimizing decomposition .

- Inert atmosphere : Use nitrogen to prevent oxidation to sulfoxide.

- Short-path setups : Limit exposure time to heat; collect fractions immediately after reaching steady-state vapor .

Advanced: What strategies mitigate conflicting crystallographic and spectroscopic data for sulfur-containing derivatives?

Answer:

- Multi-technique validation : Cross-validate SC-XRD bond lengths (C-S: ~1.81 Å) with ¹³C NMR shifts (δ 35–40 ppm) .

- Dynamic NMR : Resolve conformational exchange broadening in ethyl groups at low temperatures (−40°C).

- EPR spectroscopy : Detect radical intermediates in oxidation pathways to reconcile reactivity discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.